N,N'-二甲基甲酰肼

描述

N',N'-Dimethylformohydrazide, commonly referred to as N,N-Dimethylformamide (DMF), is a versatile organic compound used extensively in organic synthesis. It serves as a solvent and a reagent that can donate various atoms such as hydrogen, carbon, nitrogen, and oxygen for the construction of a wide array of compounds, including heterocycles and hydroxylamines .

Synthesis Analysis

DMF has been utilized as a synthetic precursor, particularly contributing methyl, acyl, and amino groups in the synthesis of complex molecules. For instance, it has been employed in the synthesis of α-hydroxy arones, where it acts as an oxygen source . Additionally, DMF has been used to synthesize pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, with elemental iodine facilitating the reaction without the need for metals or peroxides . The synthesis of O-aroyl-N,N-dimethylhydroxylamines through hypervalent iodine-mediated amination of carboxylic acids with DMF is another example of its synthetic utility .

Molecular Structure Analysis

The molecular structure of DMF-related compounds has been characterized using various spectroscopic techniques. For example, the synthesis and characterization of a new crystal structure related to DMF, (E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was achieved using FT-IR, NMR, ESI-MS, and X-ray diffraction . The study provided insights into the optimized molecular structures and vibrational frequencies of the compound.

Chemical Reactions Analysis

DMF has been shown to participate in a variety of chemical reactions. It has been used as an aminomethylating reagent under Cu(II)-catalysis for the functionalization of imidazopyridines and promoted the reaction of isocyanides with barbituric acids to synthesize aminomethylenebarbituric acids . Furthermore, DMF, in combination with ammonia, has been used as a source for the cyano "CN" unit in the palladium-catalyzed cyanation of aryl C-H bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMF and its derivatives are crucial for their application in synthesis. DMF is known for its high solvation energy values, which are beneficial in solution-phase reactions . The reactivity of DMF is also highlighted by its ability to form N,N-dimethylchlorosulfitemethaniminium chloride with thionyl chloride, which is a versatile dehydrating reagent for the synthesis of acyl azides and nitriles from oximes . The compound's functional group compatibility, air, and moisture tolerance further underscore its utility in various chemical transformations .

科学研究应用

N,N'-二甲基甲酰肼:全面分析

水处理: N,N'-二甲基甲酰肼 (DMFH) 化合物,例如 N,N-二甲基肼,在水处理过程中臭氧化时会产生有毒的 N-亚硝基二甲胺 (NDMA)。氯化可以降解这些化合物,导致副产物在臭氧化过程中不会形成 NDMA。 这使得 DMFH 在水净化预臭氧化阶段相关,以确保饮用水安全 .

有机合成: DMFH 在有机合成中用作试剂。它的性质有助于通过作为构建块或中间体来形成各种有机化合物。 这种应用对于开发医药、农用化学品和其他工业化学品至关重要.

分析化学: 在分析化学中,由于 DMFH 与其他物质的反应稳定且可预测,因此它被用于化学分析和实验。 它有助于理解化学成分和反应,这对质量控制和研究开发至关重要.

生物实验: DMFH 因其与生物分子的反应性而在生物实验中得到应用。 它可用于修饰蛋白质或核酸,有助于研究生物过程和开发生物技术应用.

表面性质定制: 研究表明,基于与 DMFH 结构相关的 N,N-二甲基丙烯酰胺的聚合物涂层,为定制表面性质提供了极大的灵活性。 这种应用对于创建满足各种工业和研究需求的定制表面具有重要意义 .

探针接枝调制: 同样的聚合物涂层也用作探针接枝调制支架。 该技术对于设计需要对表面相互作用进行精确控制的传感器和其他设备很重要 .

作用机制

安全和危害

属性

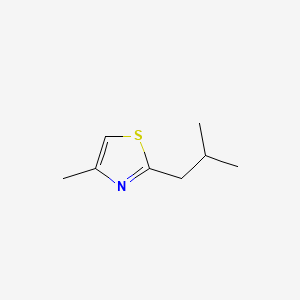

IUPAC Name |

N-(dimethylamino)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)4-3-6/h3H,1-2H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTGURJQVWBILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307894 | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3298-49-5 | |

| Record name | 3298-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N',N'-Dimethylformohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)

![Methyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B1330449.png)